molecular formula C8H10ClNO4S B1477895 6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride CAS No. 597562-49-7

6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride

Cat. No.: B1477895
CAS No.: 597562-49-7
M. Wt: 251.69 g/mol
InChI Key: HXRMHTOJTNBAIQ-UHFFFAOYSA-N
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Description

6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride is a chemical compound with the CAS Number: 597562-49-7. It has a molecular weight of 251.69 . The compound is typically stored at temperatures between 2-8°C and appears as a yellow to brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H9NO4S.ClH/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H .


Physical and Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 251.69 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Bio-renewable Catalysis

"6-((Methylsulfonyl)methyl)nicotinic acid hydrochloride" is studied for its catalytic efficiency in the synthesis of organic compounds. For instance, it has been utilized as a bio-renewable, protic ionic liquid in the synthesis of 2-amino-3-cyanopyridines, demonstrating significant catalytic activity and recyclability. This highlights its potential as an environmentally friendly catalyst in organic synthesis (Tamaddon & Azadi, 2018).

Substituent Directed Synthesis

Research has also focused on the substituent-directed synthesis of nicotinic acid derivatives, illustrating how specific functional groups influence the yield and selectivity of desired compounds. This includes the regioselective synthesis of 2-oxonicotonic acids and methyl nicotinates, offering insights into the manipulation of chemical structures for targeted outcomes (Pratap et al., 2007).

Reaction Mechanisms and Derivatives Synthesis

Investigations into the reactions of nicotinic acid derivatives with various acids have provided valuable knowledge on the formation of substituted nicotinic acids and their hydrolysis under different conditions. This research is crucial for understanding the chemical behavior of nicotinic acid derivatives in the presence of acids, contributing to the development of novel synthetic routes and products (Shramm & Konshin, 1982).

Industrial Applications and Green Chemistry

The molecule's applications extend to industrial production processes, where it serves as a precursor or intermediate in the synthesis of other chemicals. The drive towards green chemistry emphasizes the need for sustainable and eco-friendly methods in the industrial production of nicotinic acid and its derivatives. This involves exploring alternative synthesis routes that reduce environmental impact and enhance efficiency (Lisicki et al., 2022).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . The precautionary statements associated with this compound are P280 and P305+P351+P338 .

Mechanism of Action

Properties

IUPAC Name

6-(methylsulfonylmethyl)pyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S.ClH/c1-14(12,13)5-7-3-2-6(4-9-7)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRMHTOJTNBAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC=C(C=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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